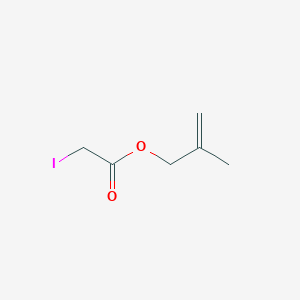
2-Methylprop-2-en-1-yl iodoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylprop-2-en-1-yl iodoacetate: is an organic compound with the molecular formula C6H9IO2 It is an ester derived from iodoacetic acid and 2-methylprop-2-en-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylprop-2-en-1-yl iodoacetate typically involves the esterification of iodoacetic acid with 2-methylprop-2-en-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Methylprop-2-en-1-yl iodoacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Addition Reactions: The double bond in the 2-methylprop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Elimination Reactions: Strong bases such as sodium hydroxide or potassium tert-butoxide are typically used.
Addition Reactions: Electrophiles such as bromine or hydrogen halides can be used under mild conditions.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and amines.
Elimination Reactions: The major product is 2-methylprop-2-en-1-ene.
Addition Reactions: Products include dibromo compounds and haloalkanes.
Scientific Research Applications
Chemistry: 2-Methylprop-2-en-1-yl iodoacetate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to modify biomolecules through alkylation reactions. It is particularly useful in the study of enzyme mechanisms and protein modifications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility makes it valuable in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methylprop-2-en-1-yl iodoacetate involves the alkylation of nucleophilic sites in target molecules. The iodine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This results in the formation of covalent bonds with nucleophiles such as thiols, amines, and hydroxyl groups. The alkylation process can modify the structure and function of biomolecules, leading to changes in their activity and interactions.
Comparison with Similar Compounds
Iodoacetic Acid: Similar in structure but lacks the ester functionality.
2-Methylprop-2-en-1-ol: The alcohol precursor used in the synthesis of 2-Methylprop-2-en-1-yl iodoacetate.
Methyl Iodoacetate: Another ester of iodoacetic acid but with a different alcohol component.
Uniqueness: this compound is unique due to the presence of both the iodoacetate and 2-methylprop-2-en-1-yl groups. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Properties
CAS No. |
134836-79-6 |
|---|---|
Molecular Formula |
C6H9IO2 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
2-methylprop-2-enyl 2-iodoacetate |
InChI |
InChI=1S/C6H9IO2/c1-5(2)4-9-6(8)3-7/h1,3-4H2,2H3 |
InChI Key |
YJRRFGNWQBJVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















